Isoquinolinesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
isoquinoline-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZCYMXZJQCAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435654 | |
| Record name | Isoquinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100107-43-5, 1026410-00-3 | |
| Record name | Isoquinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isoquinoline-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinolinesulfonamide can be synthesized through various chemical reactions. One common method involves the reaction of isoquinoline with sulfonamide derivatives under specific conditions. For example, N-(2-aminoethyl)-5-isoquinolinesulfonamide is synthesized by attaching the amino residue of the compound to cyanogen bromide-activated Sepharose .
Industrial Production Methods: The industrial production of this compound derivatives involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product. The specific conditions and reagents used in industrial production may vary depending on the desired derivative and its intended application .
Chemical Reactions Analysis
Types of Reactions: Isoquinolinesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of sulfonic acid derivatives .
Scientific Research Applications
Antimicrobial Activity
Overview
Recent studies have highlighted the potential of isoquinolinesulfonamides as effective antimicrobial agents. A notable investigation identified a class of isoquinoline sulfonamides that act as allosteric inhibitors of DNA gyrase, demonstrating antibacterial activity against fluoroquinolone-resistant strains of Escherichia coli and Klebsiella pneumoniae. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 6.25 µM against E. coli and 12.5 µM against K. pneumoniae .
Research Findings
- Synthesis and Testing : A focused library of synthetic small molecules was screened, leading to the identification of 12 compounds with antibacterial properties. Among these, isoquinoline sulfonamide derivatives were found to be particularly effective .
- Comparative Efficacy : These compounds were compared against standard antibiotics like tetracycline, showcasing their potential as alternatives in antimicrobial therapy .
Cardiovascular Applications
Vasodilatory Effects
Isoquinolinesulfonamides have been recognized for their vasodilatory properties, making them beneficial in treating various cardiovascular conditions. They are reported to inhibit calmodulin and myosin light-chain kinase activities, leading to smooth muscle relaxation and improved blood flow .
Clinical Implications
- Treatment of Circulatory Disorders : These compounds can serve as agents for treating conditions such as hypertension, stenocardia, and thrombosis in cerebral and cardiac blood vessels .
- Pharmaceutical Formulations : Isoquinolinesulfonamides can be administered through various routes including oral, injectable, or topical formulations, enhancing their utility in clinical settings .
Biochemical Tools
Isoquinolinesulfonamides are also employed as biochemical tools in research settings. They are utilized to study protein phosphorylation and kinase activity due to their inhibitory effects on specific protein kinases .
Applications in Research
- Protein Kinase Inhibition : Compounds like H-7 and H-8 have been shown to inhibit protein kinases involved in critical cellular processes such as lipolysis and RNA synthesis .
- Mechanistic Studies : Their role in modulating signaling pathways provides insights into cellular mechanisms and potential therapeutic targets for various diseases.
Summary of Research Findings
Mechanism of Action
Isoquinolinesulfonamide exerts its effects by inhibiting the activity of protein kinases, particularly Rho-kinase. This inhibition occurs through the binding of this compound to the active site of the kinase, preventing the phosphorylation of target proteins. The inhibition of Rho-kinase leads to various physiological effects, including vasodilation and reduced smooth muscle contraction .
Comparison with Similar Compounds
Structural Comparisons
Isoquinolinesulfonamide derivatives are structurally distinct from other sulfonamide-containing heterocycles due to their bicyclic isoquinoline backbone. Below is a comparative analysis of key structural features:
*Example derivative: CAS 116700-36-6.
Key Structural Differences :
- Ring System: Isoquinolinesulfonamides have a fused bicyclic ring, while nicotinamide derivatives are monocyclic pyridines.
- Functional Groups : Sulfonamide (-SO₂NH₂) vs. carboxamide (-CONH₂) groups influence hydrogen-bonding and solubility .
- Substituent Position: this compound derivatives often feature ethylenediamine side chains, enhancing interaction with kinase active sites .
Physicochemical Properties
Solubility and Hydrotropic Behavior
Nicotinamide and isonicotinamide are known for their hydrotropic solubilization of poorly water-soluble drugs like riboflavin, attributed to their planar pyridine rings and amide groups . In contrast, isoquinolinesulfonamides exhibit lower aqueous solubility due to their bulkier bicyclic structure, though hydrochloride salts (e.g., CAS 116700-36-8) improve solubility .
Cocrystallization Propensity
Isoquinolinesulfonamides share cocrystallization trends with isonicotinamide, as both form stable supramolecular synthons via hydrogen-bonding interactions. For example, high Spearman correlation coefficients (>0.9) were observed in mixing affinities with aromatic coformers, suggesting overlapping interaction preferences .
Pharmacological Activity
Protein Kinase Inhibition
This compound derivatives (e.g., H-9) inhibit kinases like protein kinase A (PKA) and protein kinase C (PKC) by competing with ATP. Their potency depends on:
- Side Chain Length: N-(3-aminopropyl) derivatives show enhanced selectivity for PKC over PKA .
- Sulfonamide Position : 5-substituted derivatives exhibit higher activity than 1- or 3-substituted analogs .
In contrast, nicotinamide lacks kinase inhibitory activity but acts as a precursor for NAD+ biosynthesis .
Biological Activity
Isoquinolinesulfonamides represent a significant class of compounds with diverse biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article reviews their biological activities, structural characteristics, and potential therapeutic applications based on recent research findings.
1. Overview of Isoquinolinesulfonamide
Isoquinolinesulfonamides are characterized by a sulfonamide group attached to an isoquinoline moiety. These compounds have been found to exhibit various pharmacological effects, including inhibition of protein kinases and antibacterial activity against resistant bacterial strains.
Protein Kinase Inhibition
Isoquinolinesulfonamides inhibit specific protein kinases by competing with adenosine triphosphate (ATP). For instance, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CK17) selectively inhibits casein kinase-1. The selectivity arises from hydrophobic interactions and hydrogen bonding between the isoquinoline ring and the enzyme's active site .
Antibacterial Activity
Recent studies have identified isoquinoline sulfonamides as allosteric inhibitors of DNA gyrase, a crucial enzyme in bacterial DNA replication. One compound, LEI-800, demonstrated potent antibacterial activity against fluoroquinolone-resistant Escherichia coli, with a minimum inhibitory concentration (MIC) of 6.25 µM . This mechanism involves binding to a unique site on the gyrase, which is distinct from traditional inhibitors.
Antimicrobial Properties
Isoquinolinesulfonamides have shown promising results in combating various bacterial infections:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| LEI-800 | E. coli | 6.25 |
| LEI-800 | K. pneumoniae | 12.5 |
These compounds were identified through high-throughput screening of a diverse library of small molecules .
Enzyme Inhibition
Isoquinolinesulfonamides also act as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. They exhibit IC50 values indicating their effectiveness in inhibiting these enzymes:
| Compound | Enzyme Type | IC50 (µM) |
|---|---|---|
| This compound | Cyclic nucleotide-dependent PK | Varies |
| This compound | Protein kinase C | Varies |
The structure-activity relationship (SAR) studies indicate that modifications in the isoquinoline structure significantly affect the potency against these targets .
In Vitro Studies
In vitro studies have demonstrated that isoquinolinesulfonamides can inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's:
| Analog | AChE Inhibition IC50 (µM) |
|---|---|
| 1 | 0.10 ± 0.05 |
| 2 | 2.90 ± 0.10 |
| 3 | 3.10 ± 0.10 |
These findings highlight the versatility of isoquinolinesulfonamides beyond their initial characterization as kinase inhibitors .
5. Conclusion
Isoquinolinesulfonamides are a promising class of compounds with significant biological activities, particularly in inhibiting protein kinases and exhibiting antimicrobial properties against resistant bacterial strains. Ongoing research into their mechanisms and structure-activity relationships will likely yield novel therapeutic agents for various diseases.
Q & A
Q. How to conduct a systematic literature review on this compound’s mechanistic pathways?
- Methodological Answer :
- Search Strategy : Use PubMed/Scopus keywords: "this compound" AND ("kinase inhibition" OR "mechanism"). Apply Boolean operators and filters (2010–2025).
- Data Extraction : Tabulate findings by pathway (e.g., apoptosis, autophagy), model system, and compound variant.
- Gap Analysis : Identify understudied kinases (e.g., PKG) or contradictory mechanistic claims for future studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
